Temposil is a synthetic compound primarily known for its application in pharmacology and medicinal chemistry. It has garnered attention due to its potential therapeutic effects and its role in various scientific studies. This article provides a comprehensive analysis of Temposil, including its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
Temposil is synthesized through a series of chemical reactions involving specific precursors. The compound's development has been documented in various scientific literature, highlighting its significance in research and potential clinical applications.
Temposil falls under the category of organic compounds, specifically within the class of substituted phenols. Its classification is essential for understanding its chemical behavior and interactions in biological systems.
The synthesis of Temposil typically involves several steps that include the following:
The synthesis can be illustrated through a generalized reaction scheme:
The specific conditions (temperature, solvent, duration) are critical for achieving the desired product.
Temposil has a distinct molecular structure characterized by a phenolic core with various substituents that enhance its biological activity. The structural formula can be represented as follows:
Where , , and represent the number of carbon, hydrogen, and oxygen atoms respectively.
Crystallographic data indicates that Temposil exhibits specific geometric configurations conducive to its interaction with biological targets. Spectroscopic analysis (NMR, IR) further elucidates the functional groups present in the molecule.
Temposil undergoes various chemical reactions that are pivotal for its functionality:
The reaction pathways can be summarized as follows:
These reactions are crucial for modifying Temposil's properties for specific applications.
The mechanism of action of Temposil is primarily related to its interaction with biological targets such as enzymes or receptors. It is believed to exert its effects through:
Experimental studies have demonstrated that Temposil affects cellular signaling pathways, which could lead to therapeutic outcomes in various conditions.
Relevant data from experiments provide insight into these properties, aiding in the understanding of how Temposil behaves under different conditions.
Temposil has several applications within scientific research:
Temposil is classified pharmacologically as an alcohol-sensitizing agent or alcohol-deterrent medication. Its core compound, calcium carbimide (chemical formula: CaCN₂), is stabilized through citrate salt formation (citrated calcium carbimide) to enhance bioavailability and slow absorption, thereby reducing acute adverse effects like nausea and headache [1] [5] [6]. The citrated formulation specifically comprises a 2:1 ratio of citric acid to calcium carbimide, creating the final molecular structure C₆H₆O₇·C₂H₄N₂·Ca [1].
The compound's mechanism centers on competitive inhibition of hepatic aldehyde dehydrogenase (ALDH), specifically targeting the mitochondrial ALDH2 isoform responsible for >90% of acetaldehyde oxidation [5] [6]. Within two hours of administration, Temposil achieves significant ALDH inhibition, causing rapid acetaldehyde accumulation upon ethanol consumption. This produces the characteristic "disulfiram-like reaction" featuring vasomotor symptoms including facial flushing, tachycardia, dyspnea, and nausea [1] [6]. The biochemical specificity of Temposil lies in its selective interaction with ALDH without affecting alcohol dehydrogenase (ADH) or downstream acetate metabolism, distinguishing it from non-specific enzyme inhibitors [5].
Table 1: Chemical Nomenclature of Temposil [1] [5] [7]
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | Calcium 2-hydroxypropane-1,2,3-tricarboxylate; methylcyanamide |
CAS Registry Number | 156-62-7 (calcium carbimide); 8013-88-5 (citrated form) |
Trade Names | Temposil (Canada, UK), Abstem (historical) |
Alternative Chemical Names | Calcium cyanamide; citrated calcium carbimide |
Molecular Formula | C₆H₆O₇·C₂H₄N₂·Ca |
Temposil emerged from pioneering research at the Alcoholism Research Foundation of Ontario, where Drs. Ken Ferguson and Gordon Bell conducted self-experimentation to validate the compound's alcohol-deterrent effects [1]. Patented in 1955 and introduced clinically in 1956, it offered a pharmacological alternative to disulfiram (Antabuse) with purportedly faster onset and reduced hepatotoxicity [1] [5]. The citrated formulation was specifically engineered to mitigate the rapid absorption responsible for initial adverse effects, thereby improving patient tolerance during early treatment phases [5] [6].
Geographically, Temposil achieved regulatory approval in Canada, the United Kingdom, and select European and Asian nations, but never received FDA approval in the United States despite clinical interest [5] [6]. Its adoption reflected mid-20th century therapeutic trends favoring aversion-based pharmacological interventions, particularly for patients unresponsive to psychosocial approaches alone [1]. Historical prescribing patterns positioned Temposil as both a continuous abstinence maintenance agent and a situational "relapse prevention" medication for high-risk drinking contexts [6].
Contemporary Temposil research focuses on three primary objectives:
Mechanistic Specificity: Investigations compare Temposil's ALDH isoenzyme inhibition profile with newer agents, seeking to identify isoforms responsible for both therapeutic effects and adverse reactions. This work aims to optimize target engagement while minimizing off-target effects [5] [6].
Adherence Dynamics: As highlighted in COMBINE study analyses, adherence patterns significantly influence outcomes in alcohol pharmacotherapy. Research examines Temposil's unique adherence profile, where its shorter half-life (approximately 92 minutes) permits flexible dosing but requires twice-daily administration [2] [6]. Trajectory analyses identify distinct adherence patterns: "excellent adherers" (maintaining >95% dosing), "late non-adherers" (declining after week 8), and "early non-adherers" (discontinuing before week 4) [2] [3].
Table 2: Research Characteristics of Key Temposil Clinical Studies [1] [2] [6]
Study Focus | Duration | Population | Key Design Aspect | Adherence Metric |
---|---|---|---|---|
Ferguson & Bell Self-Experimentation | 1950s | 2 researchers | Dose-response determination | Not applicable |
Peachey et al. Clinical Trial | 1989 | 127 patients | Placebo-controlled, double-blind | Pill count (twice-daily dosing) |
COMBINE Adherence Analysis | 9 years | 1,383 patients | Trajectory modeling of adherence patterns | Timeline Follow-back + blister pack counts |
Table 3: Impact of Adherence Trajectories on Treatment Outcomes [2] [3]
Adherence Pattern | Clinical Features | PDA (Mean % Days Abstinent) | PHDD (Mean % Heavy Drinking Days) | Therapeutic Recommendations |
---|---|---|---|---|
Excellent Adherers | Higher treatment satisfaction, older age | 89.7% | 6.3% | Maintain current regimen |
Late Non-Adherers | Adverse event concerns, younger age | 72.1% | 24.8% | Targeted side-effect management |
Early Non-Adherers | High drinking severity, dissatisfaction | 51.3% | 42.6% | Alternative modality consideration |
Methodological challenges in Temposil research include:
Future research directions prioritize mechanistic refinements to extend Temposil's therapeutic window, trajectory-based adherence interventions tailored to early non-adherers, and predictive modeling integrating genetic, psychosocial, and adherence variables to optimize patient selection [2] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7